N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
Description
N'-(Oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid (CAS: 1384433-78-6) is a fluorinated organic compound with the molecular formula C₁₀H₁₅F₇N₂O₄S₂ and a molecular weight of 424.36 g/mol . Its structure comprises:
- A methanimidamide backbone functionalized with a tetrafluoropropyl sulfanyl group (SCC(CF₂)₂F).
- An oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent.
- A trifluoromethanesulfonic acid (triflic acid) counterion, a superacid known for high thermal stability and catalytic activity .
The compound is marketed as a versatile small-molecule scaffold for laboratory research, with applications in polymer chemistry, catalysis, and fluorinated material synthesis . It is commercially available in milligram to gram quantities, with pricing ranging from $307/50 mg to $1,241/1 g .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl N'-(oxolan-2-ylmethyl)carbamimidothioate;trifluoromethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F4N2OS.CHF3O3S/c10-7(11)9(12,13)5-17-8(14)15-4-6-2-1-3-16-6;2-1(3,4)8(5,6)7/h6-7H,1-5H2,(H2,14,15);(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBKRWSHJGZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C(N)SCC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F7N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid (CAS Number: 1384433-78-6) is a compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H15F7N2O4S
- Molecular Weight : 424.4 g/mol
- IUPAC Name : Trifluoromethanesulfonic acid compound with 2,2,3,3-tetrafluoropropyl N'-[(E)-tetrahydro-2-furanylmethyl]imidothiocarbamate (1:1)
- InChI Key : FOIBKRWSHJGZES-UHFFFAOYSA-N
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural components which allow it to interact with various biological targets:
- Nrf2 Activation : Similar compounds have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant genes and enhances cellular resistance to oxidative damage .
- Inhibition of Reactive Oxygen Species (ROS) : The compound may exhibit properties that inhibit the production of ROS, thereby reducing oxidative stress and potentially preventing the onset of diseases associated with oxidative damage .
Pharmacological Properties
The pharmacological profile of this compound suggests several therapeutic applications:
- Antioxidant Activity : By activating the Nrf2 pathway, this compound may serve as a potent antioxidant agent.
- Potential Anti-inflammatory Effects : Compounds that modulate oxidative stress often exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Study on Flavonoids and Nrf2 Activation :
- Oxidative Stress and Disease Prevention :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H15F7N2O4S |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 1384433-78-6 |
| IUPAC Name | Trifluoromethanesulfonic acid compound with 2,2,3,3-tetrafluoropropyl N'-[(E)-tetrahydro-2-furanylmethyl]imidothiocarbamate (1:1) |
| InChI Key | FOIBKRWSHJGZES-UHFFFAOYSA-N |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide exhibit promising antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial enzyme activity. The trifluoromethanesulfonic acid component enhances the solubility and bioavailability of these compounds, making them suitable candidates for drug development aimed at treating infections caused by resistant bacteria .
Antimalarial Properties
Research has highlighted the potential of trifluoromethyl-substituted sulfonamides as antimalarial agents. The introduction of N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide into this class of compounds could lead to the development of new antimalarial drugs. Studies have shown that modifications to the sulfonamide backbone can significantly enhance activity against malaria parasites by targeting specific metabolic pathways .
Reaction Mechanisms
The synthesis of N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide involves complex reaction mechanisms that can be utilized to explore new synthetic pathways in organic chemistry. The trifluoromethanesulfonic acid acts as a strong acid catalyst in various reactions, facilitating the formation of imidamide structures which are valuable intermediates in organic synthesis .
Development of New Synthetic Routes
The compound can serve as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel synthetic routes that could lead to the discovery of new materials with tailored properties for specific applications in pharmaceuticals and agrochemicals .
Polymer Chemistry
The incorporation of N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide into polymer matrices could enhance the thermal and mechanical properties of polymers. The trifluoromethanesulfonic acid can be used to modify polymerization processes, leading to materials with improved resistance to solvents and higher thermal stability .
Coatings and Adhesives
Due to its unique chemical properties, the compound may find applications in developing advanced coatings and adhesives. Its ability to form strong bonds at molecular levels can be exploited in creating durable coatings for various substrates, enhancing their resistance to environmental degradation .
Case Studies
Comparison with Similar Compounds
N,N'-Diethyl[(2,2,3,3-Tetrafluoropropyl)Sulfanyl]Methanimidamide; Trifluoromethanesulfonic Acid
CAS 1384433-82-2 (Molecular formula: C₉H₁₅F₇N₂O₃S₂ , MW: 396.35 g/mol) shares the same core methanimidamide-tetrafluoropropyl sulfanyl structure but replaces the oxolan-2-ylmethyl group with diethyl substituents .
The diethyl analog may exhibit better solubility in nonpolar matrices .
2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)
CAS 45102-52-1 (Molecular formula: C₇H₈F₄O₂, MW: 200.13 g/mol) is a fluorinated acrylate monomer used in polymer synthesis. While structurally distinct, it shares the 2,2,3,3-tetrafluoropropyl group, which confers hydrophobicity and chemical resistance .
Key Insight : The tetrafluoropropyl group in both compounds enhances thermal and chemical stability. However, the target compound’s triflic acid component expands its utility in acid-catalyzed reactions, unlike TFPMA’s role as a polymer building block .
Hafnium Trifluoromethanesulfonate
CAS 161337-67-3 (Molecular formula: (CF₃SO₃)₄Hf , MW: 774.75 g/mol) is a metal triflate salt sharing the trifluoromethanesulfonate anion with the target compound. It is used as a Lewis acid catalyst in organic synthesis .
Key Difference : The target compound’s organic cation allows compatibility with organic matrices, whereas hafnium triflate’s metal center enables coordination chemistry. Both leverage the triflate anion for high acidity .
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference Method |
|---|---|---|
| 2,2,3,3-Tetrafluoropropyl thiol | Sulfanyl donor | Halogenation of TFPMA |
| Oxolan-2-ylmethanol | Oxolane-methyl source | Reduction of oxolane ester |
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methanimidamide proton signals (δ 7.5–8.5 ppm for imine protons) and tetrafluoropropyl CF₂ groups (δ 110–120 ppm in ¹⁹F NMR) .
- FTIR: Identify C=N stretching (1679 cm⁻¹) and S–C vibrations (650–700 cm⁻¹) .
- Mass Spectrometry: MALDI-TOF/MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
Advanced: How does the sulfanyl group influence RAFT polymerization kinetics when used as a chain transfer agent (CTA)?
Methodological Answer:
The tetrafluoropropyl sulfanyl group enhances CTA efficiency in RAFT polymerization due to:
- High Chain Transfer Constants (Ctr): Fluorinated CTAs like CPDT (Ctr ≈ 2.1) and CDTPA (Ctr ≈ 1.8) show linear molecular weight (MW) growth and low polydispersity (Đ < 1.3) in TFPMA polymerization .
- Mechanistic Insight: The sulfanyl group stabilizes radical intermediates via polar effects, accelerating chain transfer. Monitor kinetics via GPC: MW vs. conversion plots should show linearity for controlled polymerization .
Q. Table 2: Comparison of CTAs in RAFT Polymerization
| CTA | Ctr | Polydispersity (Đ) | Solvent |
|---|---|---|---|
| CPDT | 2.1 | 1.25 | Benzene |
| CDTPA | 1.8 | 1.30 | Benzene |
Advanced: What is the mechanistic role of trifluoromethanesulfonic acid (TfOH) in reactions involving this compound?
Methodological Answer:
TfOH acts as a Brønsted acid catalyst in:
- Glycosylation: Protonates glycosyl donors (e.g., imidates), generating oxocarbenium ions for nucleophilic attack. Use 0.1–1.0 eq. TfOH in dry CH₂Cl₂ with molecular sieves to suppress side reactions .
- Polymerization Initiation: Activates monomers (e.g., methacrylates) by protonating electron-rich sites. Optimize concentration (e.g., 0.05–0.2 mol%) to balance reaction rate and polymer Đ .
Critical Considerations:
- Moisture Sensitivity: Strict anhydrous conditions (Schlenk line) prevent TfOH deactivation.
- Side Reactions: Excess TfOH may cleave sulfanyl groups; monitor via ¹⁹F NMR .
Advanced: How to optimize reaction conditions to prevent decomposition of the methanimidamide moiety under acidic catalysis?
Methodological Answer:
- Temperature Control: Maintain reactions at –20°C to 0°C to slow acid-catalyzed hydrolysis .
- Solvent Selection: Use aprotic solvents (e.g., CH₂Cl₂, THF) to stabilize protonated intermediates. Avoid alcohols, which may quench TfOH .
- Stoichiometry: Limit TfOH to ≤0.3 eq. and add slowly via syringe pump to localize acidity .
Validation:
- In-situ FTIR: Track C=N bond integrity (1679 cm⁻¹) during reactions .
- Workup: Neutralize TfOH with sat. Na₂CO₃ post-reaction to halt degradation .
Advanced: Can this compound be applied in lithium metal battery research?
Methodological Answer:
While not directly studied, derivatives may function in:
- Solid Electrolyte Interphase (SEI) Modification: Fluorinated sulfanyl groups could enhance SEI stability by forming LiF-rich layers. Test via cyclic voltammetry (Li/Li⁺ cells, 0.1 mV/s) .
- Polymer Electrolytes: Copolymerize with ethylene oxide to improve ionic conductivity. Measure conductivity (EIS) and Li⁺ transference number (Bruce-Vincent method) .
Caution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
